4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the cyclization and condensation reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it into a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating biological pathways that are crucial for disease progression. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-quinoline
- 3,4-dihydrobenzo[h]quinolin-2(1H)-one
Uniqueness
What sets 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one apart from similar compounds is its fused heterocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18ClN3O |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C23H18ClN3O/c1-14-21(23(24)27(26-14)16-8-3-2-4-9-16)19-13-20(28)25-22-17-10-6-5-7-15(17)11-12-18(19)22/h2-12,19H,13H2,1H3,(H,25,28) |
InChI Key |
AVRZLYPHGHJMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2CC(=O)NC3=C2C=CC4=CC=CC=C43)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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